

# The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sieboldin

Cat. No.: B600483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sieboldin**, a dihydrochalcone predominantly found in certain wild Malus (apple) species, is a phenolic compound of increasing interest due to its potential biological activities. This technical guide provides an in-depth overview of the **sieboldin** biosynthesis pathway, presenting a compilation of current research findings. The guide details the enzymatic steps, key genes, and quantitative data available to date. Furthermore, it offers a collection of experimental protocols to facilitate further research in this area.

## The Core Biosynthesis Pathway of Sieboldin

The biosynthesis of **sieboldin** in Malus species is a specialized branch of the broader phenylpropanoid pathway. The pathway commences with the general phenylpropanoid metabolism, leading to the formation of p-coumaroyl-CoA. The subsequent specific steps culminating in **sieboldin** are outlined below.

## From p-Coumaroyl-CoA to Phloretin

The initial committed step towards dihydrochalcones involves the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. This reaction is catalyzed by a double bond reductase. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to produce the dihydrochalcone

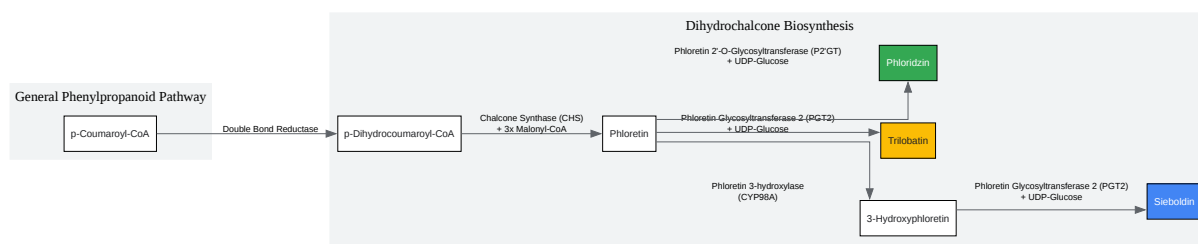
scaffold, phloretin. Phloretin serves as a crucial branching point for the synthesis of various dihydrochalcones, including phloridzin, trilobatin, and **sieboldin**.

## The Hydroxylation of Phloretin to 3-Hydroxyphloretin

The key step differentiating the **sieboldin** pathway from that of other common dihydrochalcones is the 3-hydroxylation of phloretin to yield 3-hydroxyphloretin. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[1][2] Specifically, research has identified isoforms of the CYP98A family in wild *Malus* species, such as *Malus toringo* and *Malus micromalus*, that are capable of performing this critical hydroxylation step.[3] In contrast, the CYP98A isoforms found in domesticated apples (*Malus × domestica*) are unable to hydroxylate phloretin, explaining the absence of **sieboldin** in these cultivars.[3]

## The Final Glycosylation Step to Sieboldin

The terminal step in **sieboldin** biosynthesis is the glycosylation of 3-hydroxyphloretin at the 4'-hydroxyl group. This reaction is catalyzed by the enzyme phloretin glycosyltransferase 2 (PGT2), which utilizes UDP-glucose as the sugar donor.[4] PGT2 has been shown to efficiently catalyze the 4'-O-glycosylation of both phloretin (to produce trilobatin) and 3-hydroxyphloretin (to produce **sieboldin**).[4] The expression of the PGT2 gene is highly correlated with the production of trilobatin and **sieboldin** in *Malus* species.



[Click to download full resolution via product page](#)

Figure 1. The **Sieboldin** Biosynthesis Pathway in *Malus* Species.

## Quantitative Data

The accumulation of **sieboldin** and its precursors varies significantly among different *Malus* species and cultivars. The following tables summarize the available quantitative data from the literature.

Table 1: Dihydrochalcone Content in the Leaves of Various *Malus* Species (mg/g Dry Weight)

Species/Cultivar	Phloridzin	Phloretin	Trilobatin	Sieboldin	Reference
Malus × domestica 'Gala'	105.00	3.371	-	-	<a href="#">[5]</a>
Malus × domestica 'Ligol'	-	-	-	-	<a href="#">[5]</a>
Malus × domestica 'Opal'	82.5	2.8	-	-	<a href="#">[2]</a>
Malus × domestica 'Rozela'	-	-	-	-	<a href="#">[2]</a>
Malus toringio	-	-	Present	Present	<a href="#">[3]</a> <a href="#">[6]</a>
Malus micromalus	-	-	Present	Present	<a href="#">[3]</a> <a href="#">[6]</a>
Malus sieboldii	-	-	Present	Present	<a href="#">[6]</a>
Malus 'Evereste'	-	-	Present	Present	<a href="#">[3]</a>
Malus baccata	Present	-	-	-	<a href="#">[3]</a>
Malus prunifolia	Present	-	-	-	<a href="#">[3]</a>
Malus robusta	Present	-	-	-	<a href="#">[3]</a>
Malus halliana	Present	-	-	-	<a href="#">[3]</a>

Malus × paradisiaca	Present	-	-	-	<a href="#">[3]</a>
Malus × moerlandsii	Present	-	-	-	<a href="#">[3]</a>
Malus floribunda	Present	-	Present	-	<a href="#">[3]</a>
Malus × atrosanguinea	Present	-	Present	-	<a href="#">[3]</a>

Note: "-" indicates that the compound was not detected or not reported in the study.

Table 2: Kinetic Parameters of a Malus x domestica Phloretin 4'-O-Glycosyltransferase (MdPh-4'-OGT)

Substrate	Apparent Km (μM)	Reference
Phloretin	26.1	<a href="#">[7]</a>
UDP-Glucose	1200	<a href="#">[7]</a>

Note: Kinetic data for the specific glycosylation of 3-hydroxyphloretin by PGT2 and for the hydroxylation of phloretin by Malus CYP98A isoforms are not currently available in the literature.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the **sieboldin** biosynthesis pathway.

### Extraction of Dihydrochalcones from Malus Leaves

Objective: To extract dihydrochalcones, including **sieboldin**, from the leaves of Malus species for subsequent analysis.

**Materials:**

- Fresh or freeze-dried Malus leaves
- Liquid nitrogen
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Mortar and pestle or a mechanical grinder
- Centrifuge
- 0.22  $\mu$ m syringe filters

**Procedure:**

- Harvest fresh young leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried leaf material.
- Grind the frozen or dried leaf tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
- Weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.
- Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid) to the tube.
- Vortex the mixture thoroughly for 1 minute.
- Incubate the mixture at 4°C for 1 hour with occasional vortexing.
- Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Filter the supernatant through a 0.22  $\mu$ m syringe filter into an HPLC vial.

- Store the extract at -20°C until HPLC analysis.

## HPLC Analysis of Dihydrochalcones

Objective: To separate and quantify **sieboldin** and its precursors in leaf extracts.

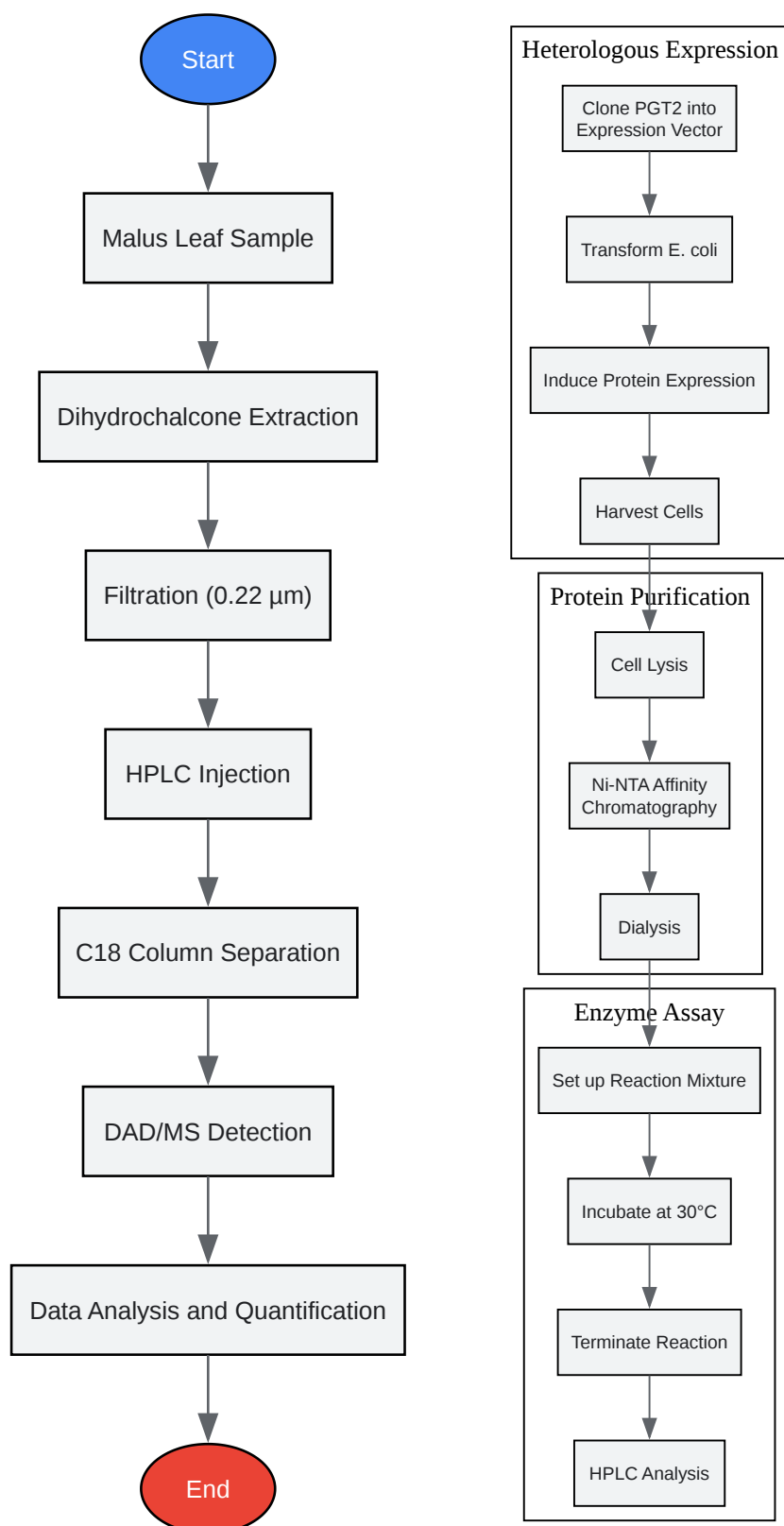
Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a diode array detector (DAD) or a mass spectrometer (MS).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be:
  - 0-5 min: 10% B
  - 5-25 min: 10-50% B
  - 25-30 min: 50-90% B
  - 30-35 min: 90% B
  - 35-40 min: 90-10% B
  - 40-45 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm for dihydrochalcones.
- Injection Volume: 10 µL.

Quantification:

- Prepare standard curves for phloretin, 3-hydroxyphloretin, and **sieboldin** using authentic standards of known concentrations.
- Identify and quantify the compounds in the leaf extracts by comparing their retention times and UV spectra with those of the standards.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces sieboldin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Dihydrochalcone Sweetener Trilobatin Requires Phloretin Glycosyltransferase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of UDP-glucose:Phloretin 4'-O-glycosyltransferase from Malus x domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600483#sieboldin-biosynthesis-pathway-in-malus-species]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)